(3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine

Lipophilicity LogP Drug Design

Researchers often face a gap in sourcing building blocks that combine an aliphatic -OCF₃ group with an aromatic para-CF₃ group on a single benzylamine scaffold. This compound addresses that need as a matched molecular pair probe. - Enables independent variation of -OCF₃ and para-CF₃ motifs to measure lipophilic efficiency (LipE) and metabolic stability. - Computed LogP (4.11) and low PSA (21.26 Ų) profile predicts blood-brain barrier permeability, ideal for CNS lead optimization. - Sourced as a high-purity fragment for FBDD, bridging a gap in current fluorinated commercial libraries.

Molecular Formula C12H13F6NO
Molecular Weight 301.23 g/mol
Cat. No. B12115913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine
Molecular FormulaC12H13F6NO
Molecular Weight301.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNCCCOC(F)(F)F)C(F)(F)F
InChIInChI=1S/C12H13F6NO/c13-11(14,15)10-4-2-9(3-5-10)8-19-6-1-7-20-12(16,17)18/h2-5,19H,1,6-8H2
InChIKeyLGNVLYVVPNDIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound Profile: Dual-Fluorinated Benzylamine


This compound is a secondary benzylamine derivative bearing both an aliphatic trifluoromethoxy (-OCF₃) substituent on a propyl linker and a para-trifluoromethyl (-CF₃) group on the benzyl ring. It has a molecular formula C₁₂H₁₃F₆NO and a molecular weight of 301.23 g·mol⁻¹ . Its dual-fluorinated architecture, combining two electronically distinct fluorinated motifs often used to independently modulate lipophilicity, metabolic stability and target engagement in medicinal chemistry, distinguishes it from simpler mono-fluorinated benzylamine building blocks .

Dual-fluorinated building block (-OCF₃ + para-CF₃) for SAR studies with independent modulation of lipophilicity and electronics.
Low PSA (21.26 Ų) and high computed LogP (4.11) support CNS-penetrant lead optimization workflows.
Enables matched-pair analysis of aliphatic -OCF₃ metabolic stability versus -OCH₃ or -CF₃ analogs.

Why Mono-Fluorinated Analogs Cannot Substitute


The simultaneous presence of an aliphatic -OCF₃ group and an aromatic para-CF₃ group creates a distinct physicochemical profile that cannot be replicated by either unsubstituted benzylamines or common mono-fluorinated analogs. The aliphatic -OCF₃ group contributes a unique combination of high electronegativity, pronounced lipophilicity enhancement (+0.7–1.4 logD units versus -OCH₃), and a characteristic orthogonal conformation relative to the carbon backbone . The para-CF₃ group on the benzyl ring further amplifies lipophilicity and introduces a strong electron-withdrawing effect that influences the basicity of the adjacent amine and the π-electron density of the aromatic ring, properties that are highly sensitive to the substitution position (para vs. ortho vs. meta) . Substituting this compound with a simpler analog lacking either fluorinated group would result in a >1.0 log unit drop in LogP and a fundamentally altered electronic landscape, compromising its utility in structure-activity relationship (SAR) exploration and lead optimisation studies.

Missing para-CF₃
Removing the aromatic CF₃ may drop LogP by >1.0 log unit and alter amine basicity and π-electron density, compromising SAR transferability.
Aliphatic OCF₃ replacement
Substituting -OCF₃ with -OCH₃ or -CF₃ shifts metabolic stability profile; OCF₃-specific clearance liability may be missed in SAR interpretation.
Regioisomeric mismatch
Ortho- or meta-CF₃ isomers share identical computed LogP/PSA but differ in amine conjugation and π-stacking geometry, potentially altering target recognition.

Quantitative Differentiation Evidence


Lipophilicity Advantage vs. Non-CF₃ Analog

The target compound exhibits a computed LogP of 4.11, which is approximately 1.0 log unit higher than that of the directly comparable analog N-Benzyl-3-(trifluoromethoxy)-1-propanamine (LogP = 3.09), which lacks the para-CF₃ substituent on the benzyl ring . This represents a roughly 10-fold increase in the octanol-water partition coefficient, translating to substantially greater membrane permeability potential. Among the positional isomers (ortho, meta, para), the computed LogP and PSA values are identical (LogP = 4.11, PSA = 21.26), indicating that the primary source of differentiation lies in the regiospecific steric and electronic presentation of the CF₃ group rather than in bulk lipophilicity .

Lipophilicity Comparison
Head-to-head
Target LogP 4.11 vs Comparator 3.09; Δ ≈ +1.02 log units (~10× higher octanol-water partitioning).
Supports higher membrane permeability potential; in vitro LogD₇.₄ validation recommended.
In silico prediction; no experimental LogD data available.
Lipophilicity LogP Drug Design Physicochemical Property

Aliphatic -OCF₃ Metabolic Stability Profile

A systematic study of aliphatic trifluoromethoxy-containing compounds demonstrated that the -OCF₃ group decreases metabolic stability relative to both -OCH₃ and -CF₃ counterparts, with the exception of N-alkoxy(sulfon)amide series . While this study did not include the target compound itself, the class-level finding is directly applicable because the target compound contains an aliphatic -OCF₃ ether motif identical to those evaluated. The -OCF₃ group was found to increase lipophilicity by 0.7–1.4 LogD units compared to -OCH₃, an effect comparable to that of -CF₃, but the metabolic vulnerability of the O-CF₃ bond introduces a unique clearance liability that must be factored into compound selection for in vivo studies .

Metabolic Stability Alert
Class-level
Aliphatic -OCF₃ ethers consistently show reduced microsomal stability vs -OCH₃/-CF₃ across multiple chemotypes.
May require early metabolic screening or prodrug strategies for in vivo studies.
Class-level inference; no direct data on this compound.
Metabolic Stability Microsomal Clearance OCF3 Lead Optimisation

CF₃ Regiochemistry: Para vs. Ortho/Meta Isomers

The target compound (para-CF₃), the ortho-CF₃ isomer (CAS 1208078-48-1), and the meta-CF₃ isomer (CAS 1208080-12-9) share identical molecular formula, molecular weight (301.23), computed LogP (4.11), and PSA (21.26) . However, the para-substitution pattern places the electron-withdrawing -CF₃ group at the position electronically conjugated with the benzylic amine, maximally reducing the pKa of the amine and altering the π-stacking geometry of the aromatic ring compared to the ortho or meta isomers. This strict regiospecificity is known to be critical in benzylamine-based ligand-receptor interactions, as demonstrated in the NK-1 receptor antagonist series where the 5-trifluoromethoxy substitution pattern (analogous positional specificity) was essential for superior in vivo blockade . No direct comparative biological data among the three regioisomers are currently available; procurement decisions must therefore be guided by the specific geometric requirements of the target binding site.

Regioisomer Differentiation
Supporting evidence
Identical computed LogP (4.11) and PSA (21.26) across ortho/meta/para isomers; steric/electronic geometry differs.
Para isomer places CF₃ in maximal conjugation with amine; isomer choice depends on target binding geometry.
No comparative biological data available.
Structure-Activity Relationship Regioisomer Benzylamine Molecular Recognition

Aqueous Solubility and Hydrogen Bonding Comparison

The target compound has a computed polar surface area (PSA) of 21.26 Ų, which is identical to that of its ortho-CF₃ isomer and the non-CF₃ benzyl analog (N-Benzyl-3-(trifluoromethoxy)-1-propanamine) . A PSA value below 60 Ų is generally considered favorable for blood-brain barrier penetration, while a value below 140 Ų supports acceptable oral absorption. The consistently low PSA across this compound series indicates that aqueous solubility is primarily governed by LogP rather than by differences in hydrogen bonding capacity. As a class, aliphatic -OCF₃ compounds exhibit kinetic solubility comparable to their -OCH₃ and -CF₃ analogs, with no significant solubility penalty imposed by the OCF₃ moiety . This implies that solubility differences between the target compound and its analogs will track primarily with LogP, and the target compound's higher LogP (4.11) versus the non-CF₃ analog (3.09) will predictably translate to approximately 10-fold lower aqueous solubility.

Solubility Inference
Cross-study comparable
PSA = 21.26 Ų identical across analogs; ~10× lower aqueous solubility predicted from LogP difference.
Formulation may need co-solvent approaches for in vivo dosing; solubility tracks LogP.
In silico PSA; class-level solubility trends from aliphatic OCF₃ compounds.
Solubility Polar Surface Area Hydrogen Bonding Formulation

Evidence-Backed Application Scenarios


SAR Exploration of CNS-Penetrant Leads

The compound's low PSA (21.26 Ų) and high LogP (4.11) place it within the favourable property space for blood-brain barrier permeability . It is well-suited as a late-stage diversification building block for CNS-targeted programs where both the aliphatic -OCF₃ and aromatic para-CF₃ groups can be independently varied to probe lipophilic efficiency (LipE) and receptor occupancy. The ~1.0 log unit lipophilicity advantage over the non-CF₃ benzyl analog provides a measurable parameter for SAR tables .

Metabolic Stability Triage in Lead Optimization

Based on class-level evidence that aliphatic -OCF₃ ethers consistently exhibit reduced microsomal stability compared to -OCH₃ or -CF₃ analogs , this compound is an appropriate probe for assessing the metabolic liability of the OCF₃ motif within a specific chemotype. Procurement is recommended when the intent is to compare matched molecular pairs (with/without OCF₃, or OCF₃ vs. CF₃) in a standardized microsomal or hepatocyte assay.

Regioisomeric Selectivity Profiling

Because the para-CF₃ isomer, the ortho-CF₃ isomer (CAS 1208078-48-1), and the meta-CF₃ isomer (CAS 1208080-12-9) share identical computed LogP and PSA , they form an ideal isomeric triplet for probing the geometric and electronic preferences of a target binding pocket. The para isomer presents the CF₃ group in a position of maximum conjugation with the amine, which may be critical for targets where amine basicity modulation or specific π-stacking interactions govern affinity.

Fluorinated Fragment Library Expansion

The compound serves as a fluorinated secondary amine fragment with a high fraction of sp³ carbon atoms (Fsp³) contributed by the propyl linker. Its dual fluorinated architecture (-OCF₃ and -CF₃) is underrepresented in commercial fragment libraries, and its procurement supports the diversification of fluorinated chemical space for fragment-based drug discovery (FBDD) campaigns .

Application
Selection Property
Validation Focus
CNS-Penetrant SAR Exploration
Low PSA / High LogP balance
Brain permeability assay; LipE profiling
Metabolic Stability Triage
Aliphatic OCF₃ metabolic liability
Microsomal/hepatocyte stability vs matched pairs
Regioisomeric Selectivity Profiling
Para-CF₃ geometric presentation
Target binding assays across isomers
Fluorinated Fragment Library Expansion
Dual-fluorinated sp³-rich fragment
Fragment-based screening; chemical diversity
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